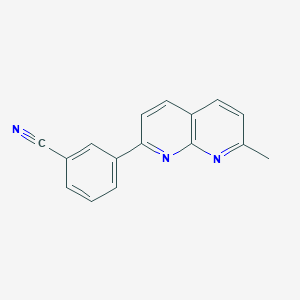

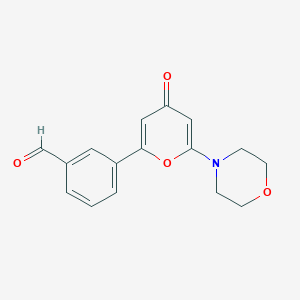

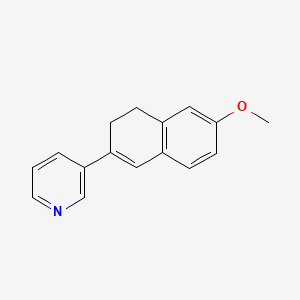

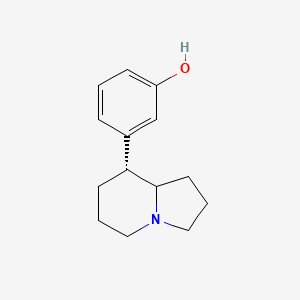

![molecular formula C18H12N2O2 B10842613 3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)

3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(フェノキシメチル)-5H-インデノ[1,2-c]ピリダジン-5-オンは、インデン環系とフェノキシメチル置換基に融合したピリダジノンコアを特徴とする複素環式化合物です。この化合物は、さまざまな薬理作用で知られるピリダジノン類に属します。 ピリダジノンは、降圧剤、抗炎症剤、抗がん剤など、潜在的な治療用途のために広く研究されています .

2. 製法

合成経路と反応条件: 3-(フェノキシメチル)-5H-インデノ[1,2-c]ピリダジン-5-オンの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、ヒドラジン誘導体と1,4-ジカルボニル化合物を反応させることです。 反応条件は、しばしば酢酸またはメタノールなどの溶媒の使用を伴い、環化プロセスを促進するために加熱が必要になる場合があります .

工業的製造方法: この化合物の工業的製造には、収率と純度が高い合成経路の最適化が含まれる場合があります。 これには、連続フロー反応器の使用と、再結晶やクロマトグラフィーなどの高度な精製技術を使用して目的の生成物を分離することが含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. The reaction conditions often involve the use of solvents such as acetic acid or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

化学反応の分析

反応の種類: 3-(フェノキシメチル)-5H-インデノ[1,2-c]ピリダジン-5-オンは、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化して、追加の官能基を導入できます。

還元: 還元反応は、水素ガスをパラジウム担持炭素などの触媒の存在下で行うことができます。

一般的な試薬と条件:

酸化: 酸性または中性条件の過マンガン酸カリウム。

還元: パラジウム担持炭素触媒による水素ガス。

形成される主な生成物:

酸化: ヒドロキシル基またはカルボニル基の導入。

還元: 水素化された結合を持つ還元誘導体の生成。

置換: さまざまな官能基を持つ置換誘導体の生成.

4. 科学研究の用途

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。

医学: 抗炎症、降圧、および抗がん特性について調査されています。

産業: 農薬や医薬品の開発における潜在的な用途.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, antihypertensive, and anticancer properties.

Industry: Potential use in the development of agrochemicals and pharmaceuticals.

作用機序

3-(フェノキシメチル)-5H-インデノ[1,2-c]ピリダジン-5-オンの作用機序には、特定の分子標的との相互作用が関与します。たとえば、特定の酵素または受容体の阻害剤として作用し、生体経路の調節につながります。 正確な分子標的と経路は、特定の用途に応じて異なる可能性がありますが、一般的な標的としては、シクロオキシゲナーゼ酵素や炎症反応と降圧反応に関与するさまざまな受容体が含まれます .

類似化合物:

ピリダジノン誘導体: 4,5-ジヒドロ-3(2H)-ピリダジノンや6-アリールピリダジノンなどの化合物は、構造的類似性と薬理学的特性を共有しています。

インデノ誘導体: インデノ[1,2-c]ピラゾールやインデノ[1,2-c]キノリンなどの化合物は、同様の融合環系を持ち、比較可能な生物学的活性を示します.

独自性: 3-(フェノキシメチル)-5H-インデノ[1,2-c]ピリダジン-5-オンは、ピリダジノンコアとインデン環、およびフェノキシメチル置換基の特定の組み合わせによって独自です。 この独自の構造は、その独特の薬理学的プロファイルと潜在的な治療用途に貢献しています .

類似化合物との比較

Pyridazinone Derivatives: Compounds like 4,5-dihydro-3(2H)-pyridazinone and 6-arylpyridazinones share structural similarities and pharmacological properties.

Indeno Derivatives: Compounds such as indeno[1,2-c]pyrazoles and indeno[1,2-c]quinolines have similar fused ring systems and exhibit comparable biological activities.

Uniqueness: 3-(Phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one is unique due to its specific combination of a pyridazinone core with an indene ring and a phenoxymethyl substituent. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

特性

分子式 |

C18H12N2O2 |

|---|---|

分子量 |

288.3 g/mol |

IUPAC名 |

3-(phenoxymethyl)indeno[1,2-c]pyridazin-5-one |

InChI |

InChI=1S/C18H12N2O2/c21-18-15-9-5-4-8-14(15)17-16(18)10-12(19-20-17)11-22-13-6-2-1-3-7-13/h1-10H,11H2 |

InChIキー |

FYSBXMGLLLBKBR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OCC2=CC3=C(C4=CC=CC=C4C3=O)N=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

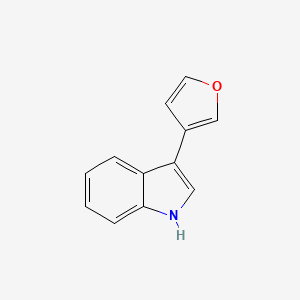

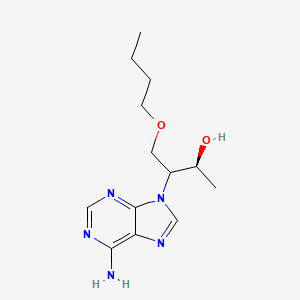

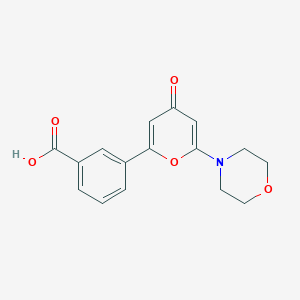

![3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)